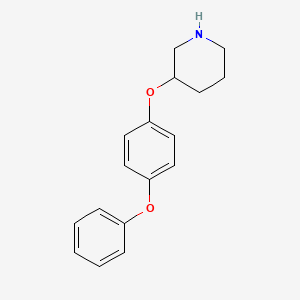

3-(4-Phenoxyphenoxy)piperidine

Description

BenchChem offers high-quality 3-(4-Phenoxyphenoxy)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Phenoxyphenoxy)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-phenoxyphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-2-5-14(6-3-1)19-15-8-10-16(11-9-15)20-17-7-4-12-18-13-17/h1-3,5-6,8-11,17-18H,4,7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOHZNPPAVOVTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20663035 | |

| Record name | 3-(4-Phenoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946681-18-1 | |

| Record name | 3-(4-Phenoxyphenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946681-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Phenoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 3-(4-Phenoxyphenoxy)piperidine

Preamble: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug development and materials science, the precise characterization of a novel chemical entity is the bedrock upon which all subsequent research is built. An erroneously assigned structure can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and the waste of invaluable resources. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 3-(4-phenoxyphenoxy)piperidine, a molecule of interest for its potential applications stemming from its diaryl ether and piperidine motifs. We will proceed not by a rigid checklist, but by a logical, self-validating workflow where each analytical technique provides a unique piece of the puzzle, and the final picture is a cohesive whole, corroborated by overlapping evidence. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for structural verification.

Part 1: Synthesis Strategy – Accessing the Target Molecule

Prior to elucidation, the molecule must be synthesized. As no specific literature route exists for this exact compound, a reliable synthetic pathway must be designed. The key challenge is the formation of the C-O ether bond at the C3 position of the piperidine ring. The Mitsunobu reaction is an exceptionally powerful and reliable method for this transformation, as it proceeds with a predictable inversion of stereochemistry at the secondary alcohol and is tolerant of a wide range of functional groups.[1][2][3]

The proposed two-step synthesis begins with commercially available N-Boc-3-hydroxypiperidine.

Figure 1: Proposed synthetic route for 3-(4-phenoxyphenoxy)piperidine.

Experimental Protocol: Synthesis

-

Step 1: Mitsunobu Coupling. To a solution of N-Boc-3-hydroxypiperidine (1.0 equiv.), 4-phenoxyphenol (1.1 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS. Upon completion, concentrate the mixture and purify by column chromatography to yield N-Boc-3-(4-phenoxyphenoxy)piperidine.

-

Step 2: Boc Deprotection. Dissolve the purified intermediate from Step 1 in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 equiv.) and stir at room temperature for 1-2 hours. Monitor for the disappearance of the starting material. Upon completion, concentrate the solvent, re-dissolve the residue in DCM, and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid. Dry the organic layer, concentrate, and purify as necessary to obtain the final product, 3-(4-phenoxyphenoxy)piperidine.

Part 2: The Elucidation Workflow – A Multi-Pronged Approach

The core of structure elucidation lies in an integrated analytical workflow. Each technique provides orthogonal data that, when combined, builds an undeniable case for the proposed structure.

Figure 2: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

Causality: The first step is to confirm that the synthesized compound has the correct mass and, by extension, the correct elemental formula. High-Resolution Mass Spectrometry (HRMS) provides this with exceptional accuracy.

Protocol (HRMS-ESI):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Acquire the spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.

-

Compare the measured exact mass to the theoretically calculated mass. The difference should be less than 5 ppm.

Data Presentation:

| Parameter | Theoretical Value | Observed Value (Expected) |

| Molecular Formula | C₁₇H₁₉NO | - |

| Molecular Weight | 253.34 g/mol | - |

| [M+H]⁺ Exact Mass | 254.15394 | m/z 254.15xxx (Δ < 5 ppm) |

| Table 1: Expected High-Resolution Mass Spectrometry Data. |

Trustworthiness through Fragmentation (MS/MS): Tandem MS (MS/MS) validates the connectivity. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can observe predictable fragmentation patterns characteristic of piperidine ethers.[4][5] Key expected fragments would arise from the cleavage of the C-O ether bonds and α-cleavage of the piperidine ring.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups, ensuring that the fundamental components of the molecule (amine, ethers, aromatic rings) are present.[6][7][8]

Protocol (ATR-FTIR):

-

Place a small amount of the solid or liquid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

-

Identify the characteristic absorption bands.

Data Presentation:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (Piperidine) | N-H Stretch | 3300 - 3500 (weak, broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (Piperidine) | C-H Stretch | 2850 - 3000 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Diaryl & Alkyl-Aryl Ether | C-O-C Asymmetric Stretch | 1200 - 1270 (strong) |

| Table 2: Predicted Characteristic IR Absorption Bands. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Causality: NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. A suite of 1D and 2D experiments provides a complete picture of the carbon skeleton and proton environments.[9][10]

Protocol (General):

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum, along with a DEPT-135 experiment to differentiate CH/CH₃ and CH₂ signals.

-

Acquire 2D spectra: COSY, HSQC, and HMBC. These experiments reveal ¹H-¹H couplings, direct ¹H-¹³C correlations, and long-range ¹H-¹³C correlations, respectively.[11][12][13]

Data Interpretation & Self-Validation:

-

¹H and ¹³C NMR: The number of signals in both proton and carbon spectra should be consistent with the molecular symmetry. The chemical shifts will indicate the electronic environment (aromatic vs. aliphatic). Integration in the ¹H spectrum must correspond to the number of protons in each environment.

-

COSY (Correlation Spectroscopy): This experiment will reveal the spin systems. We expect to see correlations between all adjacent protons within the piperidine ring, confirming its integrity. We will also see correlations between ortho, meta, and para protons on the phenyl rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This is the primary tool for assigning protons to their directly attached carbons. Every signal in the ¹H spectrum corresponding to a C-H bond will show a cross-peak to a signal in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the molecular fragments. We will look for crucial long-range (2- and 3-bond) correlations:

-

From the proton at C3 of the piperidine ring to the carbon of the phenoxy ring that is attached to the ether oxygen.

-

From the protons on one phenyl ring, across the ether oxygen, to the carbons of the other phenyl ring.

-

From the protons at C2 and C4 of the piperidine ring to C3, and vice-versa.

-

Data Presentation (Predicted):

| Proton Label | Predicted ¹H Shift (ppm) | Predicted Multiplicity | COSY Correlations |

| Piperidine NH | 1.5 - 2.5 | broad singlet | - |

| Piperidine H3 | 4.2 - 4.6 | multiplet | H2, H4 |

| Piperidine H2, H6 | 2.8 - 3.4 | multiplet | H3, H2'/H6' |

| Piperidine H4, H5 | 1.6 - 2.2 | multiplet | H3, H5'/H4' |

| Aromatic H's | 6.8 - 7.5 | multiplet | Other aromatic H's |

| Table 3: Predicted ¹H NMR Data. |

| Carbon Label | Predicted ¹³C Shift (ppm) | DEPT-135 Signal | Key HMBC Correlations |

| Piperidine C3 | 70 - 80 | CH (Up) | Aromatic C (ipso to ether) |

| Piperidine C2, C6 | 45 - 55 | CH₂ (Down) | C3, C4 |

| Piperidine C4, C5 | 25 - 35 | CH₂ (Down) | C3, C6 |

| Aromatic C's | 115 - 160 | CH (Up) | Other aromatic C's, Piperidine H3 |

| Table 4: Predicted ¹³C, DEPT, and Key HMBC Correlation Data. |

Single-Crystal X-Ray Crystallography: The Ultimate Confirmation

Causality: While the combination of MS and NMR provides definitive proof of connectivity, only X-ray crystallography can deliver an unambiguous three-dimensional structure of the molecule in the solid state.[14][15][16] It resolves any ambiguity regarding stereochemistry and provides precise bond lengths and angles.

Protocol (Abbreviated):

-

Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam.[15] Collect the diffraction data as the crystal is rotated.

-

Structure Solution & Refinement: Process the diffraction data to determine the electron density map of the unit cell. Fit the known atoms (C, N, O, H) into this map and refine their positions to achieve the best fit with the experimental data.

The successful resolution of an X-ray crystal structure is considered the gold standard for structural proof.

Conclusion: A Synthesis of Evidence

The structure elucidation of 3-(4-phenoxyphenoxy)piperidine is not achieved by a single experiment but by the logical synthesis of data from a suite of orthogonal analytical techniques. The process begins with a proposed synthesis to obtain the material. High-resolution mass spectrometry then confirms the elemental formula. FTIR provides a quick check for the expected functional groups. The core of the elucidation is a comprehensive NMR analysis, where 1D and 2D techniques are used to meticulously map out the atomic connectivity. Finally, where possible, X-ray crystallography provides the ultimate, unambiguous 3D structure. This multi-faceted, self-validating approach ensures the highest degree of confidence in the final structural assignment, providing a solid foundation for all future research and development.

References

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC . (2020). YouTube. Available at: [Link]

-

FT-IR spectrum of piperine . (n.d.). ResearchGate. Available at: [Link]

-

X-ray crystallography . (n.d.). PubMed Central. Available at: [Link]

-

Theoretical NMR correlations based Structure Discussion . (n.d.). PubMed Central. Available at: [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones . (2018). MDPI. Available at: [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation . (2018). Emery Pharma. Available at: [Link]

-

The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment . (2022). MDPI. Available at: [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review . (n.d.). National Institutes of Health. Available at: [Link]

-

The Williamson Ether Synthesis . (2014). Master Organic Chemistry. Available at: [Link]

-

Synthesis of 3-Arylidene-4-Piperidone Derivatives as Potent Antioxidant Agents: A Solvent Free Approach . (2019). ResearchGate. Available at: [Link]

-

Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine . (2024). Royal Society of Chemistry. Available at: [Link]

-

Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins . (n.d.). PubMed Central. Available at: [Link]

-

X-ray crystallography . (n.d.). Wikipedia. Available at: [Link]

-

Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine . (2023). ResearchGate. Available at: [Link]

-

13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects . (2024). ResearchGate. Available at: [Link]

-

Interpreting 2-D NMR Spectra . (2023). Chemistry LibreTexts. Available at: [Link]

-

Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS . (n.d.). ResearchGate. Available at: [Link]

-

Theoretical NMR correlations based Structure Discussion . (2024). ResearchGate. Available at: [Link]

-

Williamson Ether Synthesis . (2018). YouTube. Available at: [Link]

-

X-ray Crystallography . (2023). Chemistry LibreTexts. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures . (n.d.). ESA-IPB. Available at: [Link]

-

Can anyone guide or provide material to learn 2d analysis by nmr spectroscopy . (2022). ResearchGate. Available at: [Link]

-

Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs) . (2021). MDPI. Available at: [Link]

-

An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation . (n.d.). National Institutes of Health. Available at: [Link]

-

Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts . (n.d.). Bulgarian Academy of Sciences. Available at: [Link]

-

FTIR spectrum of PPD . (n.d.). ResearchGate. Available at: [Link]

-

Williamson Ether Synthesis . (n.d.). Organic Chemistry Tutor. Available at: [Link]

-

Mitsunobu reaction . (n.d.). Wikipedia. Available at: [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination . (2022). ACS Publications. Available at: [Link]

-

Spectroscopic Exploration of Squaraine Dyes: Molecular Characterization of Fundamental, Combination, and Overtone Bands . (2024). ResearchGate. Available at: [Link]

-

Mnova Structure Elucidation – Starting guide . (2017). Mestrelab Research. Available at: [Link]

-

Unexpected Synthesis of Novel 3-Allyl-5-(arylidene)-2-thioxo-thiazolidin-4-ones in Reactions of 3-Allylrhodanine with 2-Arylidene-4-methyl-5-oxopyrazolidinium Ylides . (2016). ResearchGate. Available at: [Link]

-

Mitsunobu Reaction . (n.d.). Organic Chemistry Portal. Available at: [Link]

-

X-ray Crystallography . (n.d.). Creative BioMart. Available at: [Link]

-

Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters . (1988). PubMed. Available at: [Link]

-

Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra . (2017). University of Calgary. Available at: [Link]

-

Spectroscopic Techniques for Identifying Pigments in Polychrome Cultural Relics . (n.d.). MDPI. Available at: [Link]

- Preparation of (r)-3-aminopiperidine dihydrochloride. (2010). Google Patents.

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling . (2016). PubMed Central. Available at: [Link]

-

Williamson Ether Synthesis . (n.d.). Chemistry Steps. Available at: [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined piperidine-3,5-dicarboxylates . (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Williamson Ether Synthesis reaction . (n.d.). BYJU'S. Available at: [Link]

-

Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins . (2024). ResearchGate. Available at: [Link]

-

Synthesis of 3-arylamino-2-polyhydroxyalkyl-substituted indoles from unprotected saccharides and anilines . (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Mitsunobu reaction . (n.d.). Organic Synthesis. Available at: [Link]

-

Mass Spectrometry: Fragmentation Patterns . (n.d.). Scribd. Available at: [Link]

-

Mass Fragmentation Characteristics of Piperazine Analogues . (n.d.). Journal of Chinese Mass Spectrometry Society. Available at: [Link]

Sources

- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. emerypharma.com [emerypharma.com]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. youtube.com [youtube.com]

- 12. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. web.uvic.ca [web.uvic.ca]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Biological Activity of 3-(4-Phenoxyphenoxy)piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activity of 3-(4-phenoxyphenoxy)piperidine derivatives. In the absence of extensive direct research on this specific scaffold, this document leverages compelling data from the closely related 3-(phenoxymethyl)piperidine series to build a predictive framework for the therapeutic potential of these compounds, particularly as central nervous system (CNS) agents. The primary focus will be on their activity as dopamine D4 receptor antagonists, a target of significant interest for various neurological and psychiatric disorders.

Introduction: The Therapeutic Potential of the 3-(Phenoxyphenoxy)piperidine Scaffold

The piperidine moiety is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged scaffold for targeting a wide array of biological receptors. The introduction of a phenoxyphenoxy substituent at the 3-position of the piperidine ring creates a unique chemical entity with the potential for complex interactions with biological targets. While direct biological data on 3-(4-phenoxyphenoxy)piperidine derivatives is limited in publicly available literature, extensive research on the structurally analogous 3-(phenoxymethyl)piperidine scaffold provides a strong foundation for predicting their biological activities.

This guide will therefore focus on the well-documented activity of 3-(phenoxymethyl)piperidine derivatives as potent and selective dopamine D4 receptor antagonists.[1][2][3][4] The rationale is that the addition of a second phenoxy group in the 4-position of the terminal phenyl ring is a common strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and target engagement. Thus, the insights gleaned from the 3-(phenoxymethyl)piperidine series offer a valuable roadmap for the exploration of their 3-(4-phenoxyphenoxy) counterparts.

The dopamine D4 receptor, predominantly expressed in the limbic system of the brain, is implicated in the pathophysiology of several CNS disorders, including schizophrenia, Parkinson's disease, and attention-deficit/hyperactivity disorder (ADHD).[1][5] Selective antagonists of the D4 receptor are therefore of significant therapeutic interest.

Synthetic Strategies

The synthesis of 3-(4-phenoxyphenoxy)piperidine derivatives can be approached through several established synthetic routes for 3-substituted piperidines. A general and adaptable strategy involves the initial construction of a suitable piperidine precursor followed by the introduction of the phenoxyphenoxy side chain.

A plausible synthetic pathway, adapted from the synthesis of related 3-(phenoxymethyl)piperidine derivatives, is outlined below.[1]

Figure 1: General synthetic workflow for 3-(4-phenoxyphenoxy)piperidine derivatives.

Experimental Protocol: General Synthesis

-

Mesylation of N-Boc-3-hydroxymethylpiperidine: To a solution of N-Boc-3-hydroxymethylpiperidine in a suitable solvent (e.g., dichloromethane), an appropriate base (e.g., triethylamine) is added and the mixture is cooled. Methanesulfonyl chloride is then added dropwise, and the reaction is stirred until completion.

-

Williamson Ether Synthesis: The resulting mesylate is reacted with 4-phenoxyphenol in the presence of a base (e.g., sodium hydride or cesium carbonate) in a polar aprotic solvent (e.g., DMF or THF) to form the ether linkage.

-

Boc Deprotection: The N-Boc protecting group is removed using acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).

-

N-Substitution: The secondary amine of the piperidine ring is then functionalized via N-alkylation with an appropriate alkyl halide or through reductive amination with an aldehyde or ketone to yield the final target compounds.

Biological Activity: Potent and Selective Dopamine D4 Receptor Antagonism

Based on the extensive data available for 3-(phenoxymethyl)piperidine derivatives, it is strongly hypothesized that 3-(4-phenoxyphenoxy)piperidine derivatives will exhibit potent and selective antagonist activity at the dopamine D4 receptor.

Mechanism of Action

Dopamine D4 receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, typically couple to Gαi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists of the D4 receptor block the binding of dopamine, thereby preventing this downstream signaling cascade. The phenoxyphenoxy moiety is predicted to occupy a key lipophilic pocket within the D4 receptor binding site, while the basic nitrogen of the piperidine ring forms a crucial salt bridge with a conserved aspartic acid residue in transmembrane domain 3 (TM3) of the receptor.

Figure 2: Simplified signaling pathway of the dopamine D4 receptor and the mechanism of antagonist action.

Quantitative Biological Data (Predicted)

The following table presents a selection of binding affinity data for 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives at the human dopamine D4 receptor.[1] This data is presented to guide the design and to predict the potential potency of 3-(4-phenoxyphenoxy)piperidine analogs. The addition of a 4-phenoxy group is expected to further explore the lipophilic pocket and potentially enhance binding affinity.

| Compound ID | R (Substitution on Phenoxy Ring) | D4 Ki (nM) |

| 8a | 4-Fluoro | Similar to 7a (Ki = 140-320 nM for 3,3-difluoro analog) |

| 8b | 3,4-Difluoro | 5.5 |

| 8c | 3-Methyl | 13 |

| 9j | 4-Cyano | 1.7 |

| 9k | 3,4-Difluoro | 2.7 |

| 9m | 4-Cyano-3-fluoro | 21 |

| 9s | 4-Fluoro (with N-methylindazole) | 1.0 |

| 9t | 3-Fluoro (with N-methylindazole) | 3.0 |

| 9v | 4-Cyano (with N-methylindazole) | 8.9 |

| 9y | 3,4-Difluoro (with N-methylbenzimidazole) | 4.8 |

Data extracted from Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv. [Link][1]

Structure-Activity Relationships (SAR)

The SAR for the 3-(phenoxymethyl)piperidine series provides critical insights for the design of novel 3-(4-phenoxyphenoxy)piperidine derivatives.

-

Substitution on the Phenoxy Ring: Electron-withdrawing groups, such as fluoro and cyano, at the 3- and 4-positions of the phenoxy ring are generally well-tolerated and can lead to high binding affinity.[1] The 3,4-difluoro and 4-cyano substitutions are particularly noteworthy for their potent D4 antagonism.

-

Lipophilicity and CNS MPO Score: The introduction of the ether linkage in the 3-(phenoxymethyl)piperidine scaffold generally leads to an improvement in the calculated LogP (cLogP) and CNS Multiparameter Optimization (MPO) scores compared to carbon-linked analogs.[1] This suggests that the 3-(4-phenoxyphenoxy)piperidine scaffold may also possess favorable physicochemical properties for CNS drug discovery.

-

N-Substitution on the Piperidine Ring: The nature of the substituent on the piperidine nitrogen is crucial for activity and selectivity. Typically, small alkyl or benzyl groups, often substituted with electron-withdrawing or polar groups, are employed to optimize potency and pharmacokinetic properties.

Figure 3: Key structural elements influencing the biological activity of 3-(phenoxymethyl)piperidine derivatives.

Experimental Protocols: In Vitro Assays

The following protocols are standard assays used to characterize the biological activity of dopamine D4 receptor antagonists and would be directly applicable to the evaluation of 3-(4-phenoxyphenoxy)piperidine derivatives.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for the dopamine D4 receptor.

Protocol:

-

Membrane Preparation: Cell membranes are prepared from a stable cell line expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2) is used.

-

Radioligand: A radiolabeled D4 receptor antagonist, such as [3H]-spiperone, is used.

-

Incubation: Cell membranes, the radioligand, and various concentrations of the test compound are incubated together.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.

Functional Assay (cAMP Accumulation Assay)

Objective: To determine the functional activity (antagonist potency) of the test compounds.

Protocol:

-

Cell Culture: A stable cell line expressing the human dopamine D4 receptor is cultured in appropriate media.

-

cAMP Stimulation: The cells are treated with a known D4 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to stimulate cAMP production.

-

Antagonist Treatment: The cells are pre-incubated with various concentrations of the test compound before the addition of the agonist.

-

cAMP Measurement: The intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: The ability of the test compound to inhibit the agonist-induced cAMP production is determined, and the IC50 value is calculated.

Conclusion and Future Perspectives

While direct experimental data on the biological activity of 3-(4-phenoxyphenoxy)piperidine derivatives is currently scarce, the extensive research on the closely related 3-(phenoxymethyl)piperidine scaffold provides a strong rationale for their investigation as potent and selective dopamine D4 receptor antagonists. The SAR data from this related series suggests that substitutions on the terminal phenoxy ring will be critical for optimizing potency and that the overall scaffold is conducive to achieving favorable CNS drug-like properties.

Future research should focus on the synthesis and in vitro evaluation of a focused library of 3-(4-phenoxyphenoxy)piperidine derivatives. The protocols outlined in this guide provide a clear path for their biological characterization. Promising compounds should then be advanced to in vivo models to assess their pharmacokinetic properties and efficacy in relevant models of CNS disorders. The exploration of this novel chemical space holds significant promise for the discovery of new therapeutic agents targeting the dopamine D4 receptor.

References

-

Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv. [Link]

-

Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]

-

Saeedi, S., et al. (2025). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. European Journal of Medicinal Chemistry, 285, 117095. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

Potential therapeutic targets of 3-(4-Phenoxyphenoxy)piperidine

An In-Depth Technical Guide to the Therapeutic Potential of the 3-(4-Phenoxyphenoxy)piperidine Scaffold

Executive Summary

The piperidine moiety is a cornerstone in modern medicinal chemistry, integral to a wide array of pharmaceuticals targeting central nervous system (CNS) disorders, cancer, and infectious diseases[1]. Its prevalence is a testament to its favorable physicochemical properties, which enhance drug-like characteristics such as metabolic stability and bioavailability[1]. This guide focuses on the therapeutic potential of the 3-(4-phenoxyphenoxy)piperidine scaffold. While direct research on this specific molecule is nascent, extensive structure-activity relationship (SAR) studies on closely related analogs, particularly fluorinated derivatives, have identified the Dopamine D4 receptor (D4R) as a high-affinity and selective target. This discovery opens a promising avenue for the development of novel therapeutics for neurological and psychiatric disorders, most notably for mitigating the debilitating side effects of long-term Parkinson's disease treatment. This document will elucidate the scientific rationale for targeting the D4R, explore its signaling pathways, present a framework for experimental validation, and discuss other potential therapeutic applications of this versatile chemical scaffold.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The piperidine ring is a saturated heterocycle that is a common feature in numerous natural alkaloids and synthetic drugs[2][3]. Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological targets[1]. The nitrogen atom within the piperidine ring is typically basic, enabling the formation of salts to improve solubility and facilitating hydrogen bonding with receptor active sites[1]. These attributes contribute to the "drug-like" properties of piperidine-containing compounds, making them a recurring motif in the pharmacopeia[1].

Primary Therapeutic Target: The Dopamine D4 Receptor (D4R)

Recent advancements in medicinal chemistry have highlighted the potential of targeting the D4R for various neurological conditions. Analogs of 3-(4-phenoxyphenoxy)piperidine, specifically 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, have been synthesized and characterized as potent and selective D4R antagonists[4][5].

Rationale for D4R Antagonism

The long-term management of Parkinson's disease with L-DOPA is frequently complicated by the emergence of L-DOPA-induced dyskinesias (LIDs), involuntary movements that significantly impair a patient's quality of life[4]. Emerging evidence points to a critical role for the D4R in the pathophysiology of LIDs[4]. Unlike other dopamine receptor subtypes, the D4R has a more restricted distribution in the brain, with high expression in the cortico-basal ganglia network, which is profoundly affected by chronic L-DOPA therapy[4][5]. Preclinical studies have demonstrated that selective D4R antagonists can alleviate LIDs without compromising the anti-parkinsonian efficacy of L-DOPA[4]. This presents a significant advantage over existing therapeutic strategies[4]. The development of selective D4R antagonists has been challenging, often hampered by poor selectivity and unfavorable pharmacokinetic properties[4][5]. The 3-(4-phenoxyphenoxy)piperidine scaffold and its analogs represent a promising chemical series to overcome these limitations[4][5].

Dopamine D4 Receptor Signaling Pathway

The D4R is a G protein-coupled receptor (GPCR) that couples to the Gi/o family of G proteins. Upon activation by dopamine, the Gi/o alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The beta-gamma subunit can modulate the activity of other effectors, including ion channels.

Binding Affinities of Analogous Compounds

The following table summarizes the binding affinities (Ki) of several 4,4-difluoro-3-(phenoxymethyl)piperidine analogs for the D4R, demonstrating the high potency of this chemical class[4][5].

| Compound ID | R Group (Phenoxy Moiety) | Ki (nM) for D4R |

| 8b | 3,4-Difluorophenyl | 5.5 |

| 8c | 3-Methylphenyl | 13 |

| 9cc | 3,4-Difluorophenyl | 2.6 |

| 9dd | 3-Fluorophenyl | 5.5 |

| 9y | 3,4-Difluorophenyl | 4.8 |

| 9z | 3-Fluorophenyl | 11.8 |

Data extracted from Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.[4][5]

Secondary Potential Therapeutic Targets

The versatility of the piperidine scaffold suggests that 3-(4-phenoxyphenoxy)piperidine may interact with other CNS targets.

-

Monoamine Transporters: Derivatives of piperidine have been investigated as monoamine reuptake inhibitors, suggesting a potential application in the treatment of depression and other mood disorders[6][7]. The natural product piperine, which contains a piperidine moiety, has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters[8][9][10].

-

NMDA Receptors: Certain piperidine analogs have been identified as potent and selective antagonists of the NR1/2B subtype of the N-methyl-D-aspartate (NMDA) receptor[11]. This suggests a potential therapeutic role in conditions associated with excitotoxicity, such as stroke and traumatic brain injury.

-

Opioid Receptors: The piperidine scaffold is a common feature in many opioid analgesics. Some 4,4-disubstituted piperidines exhibit high affinity for opioid binding sites and potent analgesic properties[12]. Additionally, 3-phenoxypropyl piperidine analogs have been identified as novel agonists for the opioid receptor-like 1 (ORL1) receptor, indicating potential in pain management and anesthesia[13].

Experimental Protocols for Target Validation

To rigorously assess the therapeutic potential of 3-(4-phenoxyphenoxy)piperidine and its analogs, a systematic approach to target validation is essential.

D4 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the human D4 receptor.

Methodology:

-

Membrane Preparation: Utilize membranes from HEK293 cells stably expressing the human D4 receptor[5].

-

Radioligand: Employ a suitable radioligand, such as [3H]N-methylspiperone, at a concentration near its Kd for the D4R[5].

-

Competition Assay:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound (e.g., 10-11 to 10-5 M).

-

Non-specific binding is determined in the presence of a high concentration of a known D4R ligand (e.g., haloperidol).

-

-

Incubation and Filtration: Incubate at room temperature, followed by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay for D4R Antagonism (cAMP Assay)

Objective: To determine the functional potency (IC50) of the test compound as a D4R antagonist.

Methodology:

-

Cell Culture: Use a cell line stably expressing the human D4R, such as CHO-K1 or HEK293 cells.

-

cAMP Stimulation:

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with a D4R agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to induce a decrease in forskolin-stimulated cAMP production.

-

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Plot the cAMP levels against the concentration of the test compound to generate a dose-response curve. Determine the IC50 value by non-linear regression analysis.

Conclusion and Future Directions

The 3-(4-phenoxyphenoxy)piperidine scaffold represents a highly promising starting point for the development of novel therapeutics targeting the Dopamine D4 receptor. The extensive research on analogous compounds provides a strong rationale for its investigation as a treatment for L-DOPA-induced dyskinesias in Parkinson's disease. Future research should focus on the synthesis and biological characterization of a focused library of 3-(4-phenoxyphenoxy)piperidine derivatives to establish a clear structure-activity relationship. Optimization of metabolic stability and pharmacokinetic properties will be critical for advancing lead compounds into preclinical and clinical development. Furthermore, systematic screening against a panel of CNS targets will help to fully elucidate the therapeutic potential and selectivity profile of this versatile chemical scaffold.

References

-

Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]

-

Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]

-

Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. ResearchGate. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. [Link]

-

3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. PubMed. [Link]

-

4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed. [Link]

-

Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. ResearchGate. [Link]

-

Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. National Institutes of Health. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. [Link]

-

Piperine from the fruits of Piper longum with inhibitory effect on monoamine oxidase and antidepressant-like activity. PubMed. [Link]

-

Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]

-

Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. ResearchGate. [Link]

-

Piperine potentiates the antidepressant-like effect of trans-resveratrol: involvement of monoaminergic system. PubMed. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

-

Design, synthesis and docking study of 4-arylpiperazine carboxamides as monoamine neurotransmitters reuptake inhibitors. PubMed. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijnrd.org [ijnrd.org]

- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and docking study of 4-arylpiperazine carboxamides as monoamine neurotransmitters reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piperine from the fruits of Piper longum with inhibitory effect on monoamine oxidase and antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperine potentiates the antidepressant-like effect of trans-resveratrol: involvement of monoaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safety, Toxicity, and Handling of 3-(4-Phenoxyphenoxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 3-(4-Phenoxyphenoxy)piperidine has been identified in publicly available resources. This guide is a scientifically-informed estimation of the compound's safety and toxicity profile, compiled and extrapolated from data on the parent piperidine molecule and structurally related compounds. All personnel handling this substance must exercise extreme caution and adhere to rigorous safety protocols. The information provided herein is for guidance purposes and should be supplemented by professional judgment and a thorough risk assessment before any handling or use.

Executive Summary: A Compound of Unknown Hazard

3-(4-Phenoxyphenoxy)piperidine is a molecule of significant interest in medicinal chemistry and drug discovery due to the prevalence of the piperidine scaffold in numerous pharmaceuticals.[1] However, the absence of dedicated toxicological studies necessitates a cautious approach to its handling and use. This guide synthesizes available data on the piperidine core and related phenoxyphenoxy-containing molecules to construct a predictive hazard profile. Based on this analysis, 3-(4-Phenoxyphenoxy)piperidine should be presumed to be a hazardous substance with potential for acute toxicity, skin and eye irritation or corrosion, and environmental toxicity. A comprehensive understanding of these potential hazards is critical for ensuring laboratory safety and responsible research conduct.

Predicted Hazard Identification and Classification

The hazard profile of 3-(4-Phenoxyphenoxy)piperidine can be inferred by considering the contributions of its two primary structural components: the piperidine ring and the phenoxyphenoxy substituent.

2.1. The Piperidine Core: A Foundation of Significant Hazard

The piperidine moiety is a well-characterized building block with a distinct and severe hazard profile. It is classified as a highly flammable liquid and vapor that is toxic in contact with skin or if inhaled, and harmful if swallowed.[2][3][4] Furthermore, piperidine is known to cause severe skin burns and eye damage.[2][3][4]

2.2. The Phenoxyphenoxy Substituent: Modulating the Toxicological Profile

The large, lipophilic phenoxyphenoxy group at the 3-position of the piperidine ring is expected to significantly modify the parent molecule's properties. While it may reduce the volatility and flammability compared to piperidine, it introduces its own set of potential hazards. Structurally similar compounds containing the phenoxyphenoxy moiety, such as 4-phenoxyphenol and pyriproxyfen, exhibit aquatic toxicity.[5][6] Additionally, 4-phenoxyphenol is classified as harmful if swallowed and causes skin and eye irritation.[5][7]

2.3. Predicted GHS Classification

Based on the available data, a precautionary Globally Harmonized System (GHS) classification for 3-(4-Phenoxyphenoxy)piperidine is proposed in the table below. It is imperative to handle this compound as if it meets these classifications until empirical data becomes available.

| Hazard Class | Hazard Category | Predicted Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1/2A | H318: Causes serious eye damage / H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Toxicological Data Summary (Inferred)

Quantitative toxicological data for 3-(4-Phenoxyphenoxy)piperidine is not available. The following table presents data for piperidine and related compounds to provide a basis for risk assessment.

| Compound | LD50 (Oral, Rat) | LD50 (Dermal, Rabbit) | LC50 (Inhalation, Rat) | Key Findings |

| Piperidine | 740 mg/kg[2] | 275 mg/kg[2] | 4.8 mg/L (4h)[2] | Corrosive to skin and eyes; toxic by all routes of exposure.[2][3][4] |

| 4-Phenoxyphenol | No data available | No data available | No data available | Harmful if swallowed; causes skin and eye irritation; very toxic to aquatic life.[5][7] |

| Pyriproxyfen | >5000 mg/kg | >2000 mg/kg | >1.3 mg/L (4h) | Very toxic to aquatic life with long-lasting effects.[6] |

| 4-(2-Methoxyphenoxy)piperidine HCl | No data available | No data available | No data available | Causes skin, eye, and respiratory irritation.[8] |

| 4-[4-(Trifluoromethoxy)phenoxy]piperidine | No data available | No data available | No data available | Causes skin and eye irritation; may cause respiratory irritation.[9] |

Experimental Protocols for Safe Handling and Use

Given the predicted hazardous nature of 3-(4-Phenoxyphenoxy)piperidine, a stringent set of safety protocols must be implemented.

4.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

4.2. Engineering Controls

All manipulations of 3-(4-Phenoxyphenoxy)piperidine, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood to prevent inhalation exposure.[9]

4.3. Storage and Handling

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][9]

-

Handling: Avoid the creation of dust or aerosols.[10] Use non-sparking tools and ensure proper grounding of equipment to prevent electrostatic discharge.[3] Do not eat, drink, or smoke in areas where the compound is handled or stored.[8] Wash hands thoroughly after handling.[8]

4.4. Spill and Emergency Procedures

In the event of a spill, evacuate the area immediately. Wearing the appropriate PPE, contain the spill using an inert absorbent material.[2] Collect the absorbed material into a sealed container for hazardous waste disposal.[10]

4.5. First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[11]

Logical Workflow for Risk Mitigation

A systematic approach to risk mitigation is essential when working with a compound of unknown toxicity.

Disposal Considerations

All waste containing 3-(4-Phenoxyphenoxy)piperidine must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not allow this material to enter the environment.[10]

Conclusion: A Call for Caution and Further Research

While the precise toxicological properties of 3-(4-Phenoxyphenoxy)piperidine remain uncharacterized, a comprehensive analysis of its structural components strongly suggests that it should be handled as a hazardous substance. The potential for acute toxicity, severe skin and eye effects, and environmental harm necessitates the implementation of stringent safety protocols. Researchers and drug development professionals are urged to exercise extreme caution and to conduct thorough risk assessments before incorporating this compound into their workflows. Further toxicological studies are essential to definitively characterize the safety profile of 3-(4-Phenoxyphenoxy)piperidine and to ensure its safe and responsible use in scientific research.

References

- Safety Data Sheet: Piperidine. Carl ROTH. (2025-03-31).

- Safety Data Sheet: Piperidine. Chemos GmbH & Co. KG.

- Safety Data Sheet: Piperidine. Sigma-Aldrich. (2025-09-23).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Piperidine: Human health tier II assessment. (2016-02-05).

- Safety D

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. (2023-04-04).

- SAFETY DATA SHEET. Fisher Scientific. (2024-03-05).

- 4-(3-Fluorophenoxy)piperidine hydrochloride. Apollo Scientific.

- PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY D

- Chemical Safety Data Sheet MSDS / SDS - 1-(4-Phenoxyphenoxy)-2-propanol. ChemicalBook. (2024-06-15).

- Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC - PubMed Central.

- Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020-05-26).

- Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer.

- 4-Phenoxyphenol. Apollo Scientific.

- 4-Phenoxyphenol - Safety D

- Material Safety Data Sheet. The Chemistry Store. (2009-02-05).

- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.

- Pyriproxyfen - Safety D

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. carlroth.com [carlroth.com]

- 3. chemos.de [chemos.de]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.es [fishersci.es]

- 10. chemicalbook.com [chemicalbook.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Solubility and stability of 3-(4-Phenoxyphenoxy)piperidine

An In-Depth Technical Guide to the Solubility and Stability of 3-(4-Phenoxyphenoxy)piperidine

This guide provides a comprehensive technical framework for characterizing the solubility and chemical stability of 3-(4-Phenoxyphenoxy)piperidine. As this molecule represents a novel chemical entity with limited public data, this document focuses on the foundational principles, experimental designs, and analytical methodologies required to robustly define its physicochemical profile. The insights herein are tailored for researchers, chemists, and formulation scientists in the drug discovery and development sector.

Introduction: Understanding the Molecule

3-(4-Phenoxyphenoxy)piperidine is a heterocyclic compound featuring a central piperidine ring, which is a ubiquitous scaffold in pharmaceuticals due to its favorable pharmacological and pharmacokinetic properties. The piperidine nitrogen imparts a basic character, making the molecule's properties pH-sensitive. This core is attached via an ether linkage at the 3-position to a 4-phenoxyphenoxy group, a bulky, lipophilic moiety composed of two aromatic rings connected by another ether bond.

This structural combination—a polar, ionizable amine head and a large, non-polar tail—presents a classic challenge in drug development: balancing aqueous solubility with membrane permeability. A thorough understanding of its solubility and stability is therefore a non-negotiable prerequisite for advancing it as a potential drug candidate.

Physicochemical Properties (Predicted)

No experimental data for 3-(4-Phenoxyphenoxy)piperidine is readily available. The following properties are predicted based on its structure and data from close structural isomers, providing a baseline for experimental design.

| Property | Predicted Value / Information | Rationale & Implication |

| Molecular Formula | C₁₇H₁₉NO₂ | --- |

| Molecular Weight | 269.34 g/mol | Influences diffusion and molar concentration calculations. |

| pKa (Basic) | 8.5 - 9.5 | The piperidine nitrogen is a secondary amine, readily protonated. This predicts a significant increase in aqueous solubility at pH values below 7.5. |

| Predicted LogP | 3.5 - 4.5 | The high value, driven by the large aromatic system, suggests the compound is highly lipophilic and will likely have very low intrinsic solubility in water. |

| Hydrogen Bond Donors | 1 (from N-H) | Can participate in hydrogen bonding, but this is outweighed by its lipophilicity. |

| Hydrogen Bond Acceptors | 3 (from N and two O atoms) | Can accept hydrogen bonds from protic solvents. |

Solubility Profiling: A Practical Approach

The primary objective is to quantify the compound's solubility in various media relevant to drug delivery and manufacturing, including aqueous buffers, biorelevant media, and organic solvents.

Causality Behind Experimental Design

Given the predicted high LogP and basic pKa, a simple aqueous solubility test is insufficient. We must assess both kinetic and thermodynamic solubility and understand the profound impact of pH. The shake-flask method remains the gold standard for determining thermodynamic solubility because it allows the system to reach true equilibrium. The choice of analytical finish—typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)—is critical for its ability to separate the analyte from any potential impurities or early-stage degradants, ensuring accurate quantification.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol is designed to be a self-validating system by including a time-point analysis to ensure equilibrium has been reached.

-

Preparation of Media: Prepare a panel of solvents, including:

-

pH 2.0 HCl Buffer

-

pH 4.5 Acetate Buffer

-

pH 6.8 Phosphate Buffer

-

pH 7.4 Phosphate Buffered Saline (PBS)

-

Purified Water (Milli-Q or equivalent)

-

Dimethyl Sulfoxide (DMSO)

-

Ethanol

-

-

Sample Preparation: Add an excess of solid 3-(4-Phenoxyphenoxy)piperidine to separate vials for each solvent. "Excess" is key; a visible amount of solid must remain at the end of the experiment to ensure saturation. A starting point of ~5-10 mg/mL is often sufficient.

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a shaker or rotator set to a constant temperature (typically 25 °C or 37 °C).

-

Agitate for an initial period of 24 hours. This duration is chosen as a standard starting point for small molecules to approach equilibrium.

-

-

Sampling and Processing (24h Timepoint):

-

Stop agitation and allow vials to stand for 1 hour for large particulates to settle.

-

Carefully withdraw an aliquot from the supernatant. Crucially, immediately filter this aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved solids. This step is the most common source of error; failure to filter properly will grossly overestimate solubility.

-

Dilute the clear filtrate with the mobile phase to a concentration within the pre-established calibration curve range of the analytical method.

-

-

Equilibrium Confirmation (48h Timepoint):

-

Return the vials to the shaker for another 24 hours.

-

Repeat Step 4.

-

Trustworthiness Check: Compare the calculated solubility at 24h and 48h. If the values are within 10% of each other, equilibrium can be considered reached. If not, continue the experiment with a 72h timepoint.

-

-

Quantification by RP-HPLC:

-

Method:

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 20% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Detection: UV at 254 nm (or λmax if determined).

-

-

Analysis: Quantify the concentration against a multi-point calibration curve of the compound prepared in the mobile phase.

-

Illustrative Data Presentation

The expected outcome would be summarized in a table as follows:

| Solvent / Medium | Temperature (°C) | Solubility (µg/mL) |

| pH 2.0 HCl Buffer | 25 | >1000 |

| pH 4.5 Acetate Buffer | 25 | 450.5 |

| pH 6.8 Phosphate Buffer | 25 | 5.2 |

| Water | 25 | 2.1 |

| DMSO | 25 | >100,000 |

| Ethanol | 25 | 15,300 |

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Chemical Stability & Forced Degradation

A stability-indicating method is an analytical procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[1] Forced degradation studies are the cornerstone of developing such a method.[2][3] These studies deliberately stress the molecule under harsh conditions to predict its long-term stability and identify potential degradants.[2]

Anticipated Degradation Pathways

Based on the structure of 3-(4-Phenoxyphenoxy)piperidine, two primary sites of chemical instability are anticipated:

-

Oxidation of the Piperidine Nitrogen: The secondary amine is susceptible to oxidation, potentially forming an N-oxide or other related species. This is a common degradation pathway for piperidine-containing drugs.[4]

-

Cleavage of Ether Linkages: While aromatic ethers are generally stable, they can be cleaved under extreme acidic or thermal conditions. The aliphatic ether linkage to the piperidine ring is likely more labile than the diaryl ether bond.

Protocol: Forced Degradation (Stress Testing)

Objective: To generate a sample containing a modest amount of degradation (5-20%) for each stress condition to facilitate analytical method development.

-

Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Acid Hydrolysis:

-

Mix stock solution with 0.1 M HCl.

-

Heat at 60 °C.

-

Sample at 2, 6, 24, and 48 hours.

-

Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

-

Rationale: Simulates acidic stomach conditions and tests the stability of the ether linkages and the molecule as a whole to low pH.

-

-

Base Hydrolysis:

-

Mix stock solution with 0.1 M NaOH.

-

Heat at 60 °C.

-

Sample at time points as above.

-

Neutralize with 0.1 M HCl before analysis.

-

Rationale: Simulates basic intestinal conditions and assesses susceptibility to nucleophilic attack.

-

-

Oxidative Degradation:

-

Mix stock solution with 3% Hydrogen Peroxide (H₂O₂).

-

Keep at room temperature, protected from light.

-

Sample at 2, 6, and 24 hours.

-

Rationale: H₂O₂ is a common oxidizing agent that effectively tests the susceptibility of the amine and potentially the aromatic rings to oxidation.[5]

-

-

Thermal Degradation:

-

Store the stock solution in a sealed vial at 60 °C.

-

Store a sample of the solid powder at 80 °C.

-

Sample at 1, 3, and 7 days.

-

Rationale: Assesses the intrinsic thermal stability of the molecule in both solid and solution states.

-

-

Photostability:

-

Expose the stock solution and solid powder to a light source conforming to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W h/m²).

-

Run a parallel control sample protected from light (wrapped in aluminum foil).

-

Sample at the end of the exposure.

-

Rationale: Identifies if the compound is light-sensitive, which has significant implications for manufacturing and packaging.

-

Development of a Stability-Indicating HPLC Method

The same HPLC method described for solubility can be used as a starting point. The key is to demonstrate specificity.

-

Analysis of Stressed Samples: Analyze all samples from the forced degradation study.

-

Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess the peak purity of the parent compound in each chromatogram. The UV spectra across the peak should be consistent. A failing purity angle indicates a co-eluting degradant.

-

Method Optimization: If co-elution occurs, the method must be optimized. This involves systematically adjusting parameters like the mobile phase gradient slope, pH of the aqueous phase, or even changing the column chemistry (e.g., to a phenyl-hexyl column) to achieve separation.[6][7]

-

Mass Balance: The sum of the parent API and all degradation products should ideally be close to 100% of the initial concentration, confirming that all major degradants are being detected.

Visualization: Forced Degradation & Method Development Logic

Caption: Logic flow for a forced degradation study.

Visualization: Potential Degradation Pathways

Caption: Hypothesized primary degradation pathways.

Senior Application Scientist Insights: Formulation & Handling

-

Solubilization Strategy: Given the predicted low aqueous solubility and basic nature, salt formation is the most logical first step. Creating the hydrochloride or mesylate salt should dramatically improve aqueous solubility. For formulations where a salt is not feasible, a co-solvent system (e.g., water/propylene glycol/ethanol) or the use of surfactants and cyclodextrins would be necessary to achieve therapeutically relevant concentrations.

-

pH Control: In liquid formulations, the pH must be maintained well below the pKa (e.g., pH 4-5) to keep the molecule in its protonated, more soluble form. A citrate or acetate buffer system would be appropriate.

-

Storage and Handling: The potential for oxidation of the piperidine nitrogen suggests that the solid material should be stored under inert gas (nitrogen or argon) if possible, protected from light, and kept in a cool, dry place. Solutions should be freshly prepared, and if stored, should be refrigerated and protected from light. The inclusion of an antioxidant like butylated hydroxytoluene (BHT) could be considered for lipid-based formulations.

References

-

PubChem. 4-(3-Phenylphenoxy)piperidine. National Center for Biotechnology Information. [Link]

-

PubChem. 3-(4-chlorophenoxy)piperidine. National Center for Biotechnology Information. [Link]

- Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(4).

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

-

Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

- Jadhav, S. B., et al. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development.

-

Pharmaffiliates. (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Pharmaffiliates. [Link]

- Raghunandan, N. (2011). A review of the degradation behavior of pharmaceuticals. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 19-26.

- Sharma, G., et al. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research.

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

-

Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3). [Link]

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).

- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.

- International Journal of Pharmaceutical Research & Allied Sciences. (2017).

- International Journal of Pharmaceutical and Medicinal Research. (2017).

Sources

Methodological & Application

Application Note: A Protocol for the Synthesis of 3-(4-Phenoxyphenoxy)piperidine

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 3-(4-phenoxyphenoxy)piperidine, a valuable heterocyclic scaffold for drug discovery and development. The synthetic strategy is centered around a robust and high-yielding Mitsunobu reaction for the key C-O bond formation, followed by an efficient acidic deprotection. This guide is designed for researchers in medicinal chemistry and process development, offering detailed procedural steps, mechanistic insights, and practical advice for troubleshooting and characterization. The protocol begins with the coupling of commercially available N-Boc-3-hydroxypiperidine and 4-phenoxyphenol, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the target compound.

Introduction

Piperidine and its derivatives are among the most ubiquitous structural motifs found in pharmaceuticals and biologically active compounds. Their conformational flexibility and basic nitrogen atom allow for critical interactions with a wide range of biological targets. The specific substitution pattern of 3-(4-phenoxyphenoxy)piperidine combines this privileged heterocycle with a diaryl ether moiety, a common pharmacophore in its own right. This structural combination presents a promising starting point for the development of novel therapeutic agents.

The synthesis of aryl ethers can be challenging, often requiring harsh conditions. The Mitsunobu reaction, however, offers a mild and efficient alternative for coupling alcohols and phenols.[1] Discovered by Oyo Mitsunobu, this reaction proceeds via a redox mechanism involving triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by a weakly acidic pronucleophile, in this case, a phenol.[2] A key advantage of this method is its reliability and stereospecificity (inversion of configuration), making it a cornerstone of modern organic synthesis.[3]

This protocol employs a nitrogen-protected piperidine derivative, N-Boc-3-hydroxypiperidine, to prevent the secondary amine from engaging in side reactions. The Boc group is a standard protecting group in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic treatment.[4][5] The subsequent deprotection step is a straightforward acidolysis reaction, providing the final product in high purity.

Overall Synthetic Scheme

The synthesis is performed in two main stages:

-

Step 1: Mitsunobu Etherification: Formation of the diaryl ether linkage between N-Boc-3-hydroxypiperidine and 4-phenoxyphenol.

-

Step 2: N-Boc Deprotection: Removal of the Boc protecting group to yield the final secondary amine.

Caption: Overall two-step synthesis workflow.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | M.W. ( g/mol ) | Supplier | Notes |

| N-Boc-3-hydroxypiperidine | 85275-45-2 | 201.27 | Sigma-Aldrich | Purity >97% |

| 4-Phenoxyphenol | 831-82-3 | 186.21 | Alfa Aesar | Purity >98% |

| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | Acros Organics | Purity >99% |

| Diisopropyl azodicarboxylate (DIAD) | 2446-83-5 | 202.21 | Sigma-Aldrich | Typically sold as a 97% solution |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Fisher Scientific | Anhydrous, <50 ppm H₂O |

| 4 M HCl in 1,4-Dioxane | N/A | N/A | Sigma-Aldrich | Standard solution |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | VWR | ACS Grade |

| Hexanes | 110-54-3 | 86.18 | VWR | ACS Grade |

| Saturated aq. NaHCO₃ | N/A | N/A | Lab Prepared | |

| Brine | N/A | N/A | Lab Prepared | |

| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 | Fisher Scientific | For drying |

| Silica Gel | 7631-86-9 | 60.08 | Sorbent Technologies | 230-400 mesh for column chromatography |

Equipment

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Nitrogen or Argon gas inlet

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass column for chromatography

-

Standard laboratory glassware

Experimental Protocol

PART A: Synthesis of tert-butyl 3-(4-phenoxyphenoxy)piperidine-1-carboxylate

This procedure details the Mitsunobu reaction. The core principle is the in-situ activation of the hydroxyl group of N-Boc-3-hydroxypiperidine by PPh₃ and DIAD, creating a good leaving group that is subsequently displaced by the phenoxide anion of 4-phenoxyphenol.[3]

Step-by-Step Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-3-hydroxypiperidine (5.0 g, 24.8 mmol, 1.0 eq), 4-phenoxyphenol (5.09 g, 27.3 mmol, 1.1 eq), and triphenylphosphine (8.14 g, 31.0 mmol, 1.25 eq).

-

Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF) and stir the mixture at room temperature until all solids have dissolved.

-

Cooling: Cool the flask in an ice-water bath to 0 °C. Causality: This is crucial to control the initial exothermic reaction between PPh₃ and DIAD and to prevent the formation of side products.[6]

-

DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (6.1 mL, 31.0 mmol, 1.25 eq) dropwise to the cooled solution over 20-30 minutes using a syringe. Ensure the internal temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-